molecular formula C16H17N3O3S B12681644 N-(4-((2-(4-Methylbenzylidene)hydrazino)sulfonyl)phenyl)acetamide CAS No. 5462-43-1

N-(4-((2-(4-Methylbenzylidene)hydrazino)sulfonyl)phenyl)acetamide

Cat. No.: B12681644
CAS No.: 5462-43-1
M. Wt: 331.4 g/mol
InChI Key: UHMNRYFLNGLFBV-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((2-(4-Methylbenzylidene)hydrazino)sulfonyl)phenyl)acetamide is a chemical compound with the molecular formula C16H17N3O2S It is known for its unique structure, which includes a hydrazino group, a sulfonyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-(4-Methylbenzylidene)hydrazino)sulfonyl)phenyl)acetamide typically involves the condensation of 4-methylbenzaldehyde with hydrazine sulfate to form the corresponding hydrazone. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-((2-(4-Methylbenzylidene)hydrazino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone group to a hydrazine group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be employed for electrophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

N-(4-((2-(4-Methylbenzylidene)hydrazino)sulfonyl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-((2-(4-Methylbenzylidene)hydrazino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Key molecular targets include enzymes involved in inflammation and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-((2-(4-Methoxybenzylidene)hydrazino)sulfonyl)phenyl)acetamide: Similar structure but with a methoxy group instead of a methyl group.

    N-(4-((2-(4-Nitrobenzylidene)hydrazino)sulfonyl)phenyl)acetamide: Contains a nitro group, which alters its chemical properties and biological activity.

    N-(4-((2-(4-Chlorobenzylidene)hydrazino)sulfonyl)phenyl)acetamide:

Uniqueness

N-(4-((2-(4-Methylbenzylidene)hydrazino)sulfonyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

Properties

CAS No.

5462-43-1

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

N-[4-[[(E)-(4-methylphenyl)methylideneamino]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C16H17N3O3S/c1-12-3-5-14(6-4-12)11-17-19-23(21,22)16-9-7-15(8-10-16)18-13(2)20/h3-11,19H,1-2H3,(H,18,20)/b17-11+

InChI Key

UHMNRYFLNGLFBV-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.